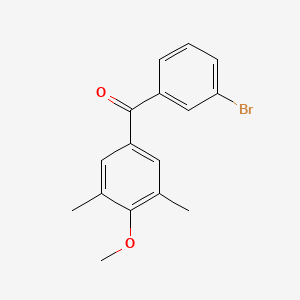

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Description

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone is a brominated benzophenone derivative characterized by a bromine atom at the 3-position of one aromatic ring and methyl groups at the 3' and 5' positions, along with a methoxy group at the 4' position of the second aromatic ring (Figure 1). Benzophenones of this class are frequently employed as intermediates in organic synthesis, particularly in photochemical studies and pharmaceutical research due to their electron-withdrawing and steric effects.

Properties

IUPAC Name |

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFIRZWGVDVOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373649 | |

| Record name | 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-47-6 | |

| Record name | (3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzophenone. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form carbon-carbon or carbon-oxygen bonds.

Scientific Research Applications

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The electronic and steric profiles of benzophenone derivatives are heavily influenced by substituent identity and position. Below is a comparative analysis of key analogues:

Key Observations:

- Positional Isomerism : The bromine position (3 vs. 4) in PI-21390 and PI-21391 significantly impacts electronic distribution. A bromine at the 3-position (meta) introduces stronger electron-withdrawing effects compared to the 4-position (para), altering reactivity in nucleophilic substitutions .

- Fluorine vs.

- Bulkier Substituents: The ethylenedioxy group in 4-Bromo-3',4'-(ethylenedioxy)benzophenone creates steric hindrance, which may limit its utility in cross-coupling reactions compared to methyl/methoxy-substituted analogues .

Biological Activity

Introduction

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, a member of the benzophenone family, has garnered attention due to its diverse biological activities. This compound, characterized by its bromine and methoxy substituents, is primarily studied for its potential applications in pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone can be represented as follows:

- Chemical Formula : C16H15BrO2

- Molecular Weight : 335.20 g/mol

Antimicrobial Activity

Research indicates that 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a notable inhibition zone compared to control groups.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Antioxidant Activity

The compound's antioxidant potential was assessed using the DPPH radical scavenging assay. Results demonstrated a concentration-dependent scavenging effect.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

Cytotoxicity Studies

Cytotoxic effects were evaluated using human cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| Normal Human Fibroblasts | >100 |

The mechanism by which 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as enzymes and receptors involved in oxidative stress pathways and microbial resistance mechanisms.

Case Studies

- Antimicrobial Efficacy : A multicenter study evaluated the antimicrobial activity of various benzophenones, including our compound. The results indicated a strong correlation between structural modifications (like bromination) and increased antimicrobial potency against resistant strains of bacteria.

- Cytotoxicity in Cancer Research : Another study explored the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.